![molecular formula C20H23N5O4S B2737852 N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852169-84-7](/img/structure/B2737852.png)
N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Researchers have synthesized various derivatives of pyrimidine and evaluated them for their pharmacological activities. These compounds have shown potential as anti-inflammatory and analgesic agents. For example, a study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been investigated as anticonvulsant agents, with some showing moderate anticonvulsant activity in preclinical models (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antiinflammatory and Analgesic Activity of Pyrimidine Derivatives
The antiinflammatory and analgesic potential of pyrimidine derivatives have been a focal point of research. These studies involve the synthesis of pyrimidine compounds and their subsequent screening for biological activities, indicating their potential as therapeutic agents for managing pain and inflammation (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Antimicrobial Applications
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings highlights the antimicrobial potential of these compounds. By using citrazinic acid as a starting material, researchers developed compounds with notable antibacterial and antifungal activities, showcasing the versatility of pyrimidine derivatives in combating microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Radiolabeling and Imaging Applications
The selective ligands of the translocator protein (18 kDa), including pyrazolo[1,5-a]pyrimidineacetamides, have been explored for their potential in in vivo imaging using positron emission tomography. This research underscores the utility of pyrimidine derivatives in the development of diagnostic tools and the study of neurological disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Synthesis of Heterocyclic Compounds for Various Applications
The chemical versatility of pyrimidine derivatives is highlighted in their use as precursors for synthesizing a wide range of heterocyclic compounds. These compounds have found applications in developing new materials, pharmaceuticals, and agrochemicals, demonstrating the broad research interest in pyrimidine chemistry (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-5-14-22-17-16(19(27)25(4)20(28)24(17)3)18(23-14)30-11-15(26)21-12-7-9-13(10-8-12)29-6-2/h7-10H,5-6,11H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLQCWAAVZJJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)OCC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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